molecular formula C7H4O3S B2929650 4H-Thieno[3,4-c]pyran-4,6(7H)-dione CAS No. 57279-38-6

4H-Thieno[3,4-c]pyran-4,6(7H)-dione

Cat. No.: B2929650
CAS No.: 57279-38-6
M. Wt: 168.17
InChI Key: DVJRFNXUPCOKTM-UHFFFAOYSA-N
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Description

Product Overview: 4H-Thieno[3,4-c]pyran-4,6(7H)-dione (CAS 57279-38-6) is a high-purity chemical compound with the molecular formula C 7 H 4 O 3 S and a molecular weight of 168.17 g/mol . It is a specialized heterocyclic building block belonging to the class of thienopyranones, scaffolds recognized for their significant potential in advanced research and development . Research Applications and Value: Thienopyranone derivatives are a subject of intense investigation in organic electronics and medicinal chemistry. While direct studies on this specific isomer are limited in the available literature, its structural framework is closely related to well-established electron-accepting units, such as Thieno[3,4-c]pyrrole-4,6-dione (TPD), which are pivotal in the synthesis of conjugated polymers and small molecules for organic photovoltaics (OPVs) and thin-film transistors . These materials are valued for enabling deep frontier energy levels, wide band gaps, and good charge transport properties, which are critical for achieving high open-circuit voltage in solar cells . Furthermore, the thienopyranone core is a key scaffold in pharmaceutical research, with some derivatives exhibiting potent biological activity, such as serving as PI3K inhibitors for oncology research . Intended Use: This product is intended for use by qualified researchers as a key synthetic intermediate or a core scaffold. Its applications include, but are not limited to, the development of novel π-conjugated semiconducting materials for electronic devices and the synthesis of new chemical entities for biological screening . Handling and Compliance: this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-thieno[3,4-c]pyran-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3S/c8-6-1-4-2-11-3-5(4)7(9)10-6/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJRFNXUPCOKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CSC=C2C(=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Synthetic Pathway Elucidation for 4h Thieno 3,4 C Pyran 4,6 7h Dione and Its Derivatives

Direct Synthesis of the 4H-Thieno[3,4-c]pyran-4,6(7H)-dione Core Structure

The foundational this compound structure is a key building block for more complex molecules. uni.lubldpharm.com Its synthesis is often achieved through intramolecular cyclization reactions. A common approach involves the use of thiophene (B33073) derivatives bearing appropriate functional groups that can react to form the fused pyranone ring. For instance, intramolecular cyclization in the presence of a dehydrating agent like thionyl chloride can be used to form the target fused ring system from a corresponding di-acid or acid-ester precursor. metu.edu.tr

Multicomponent Reaction Strategies for Thienopyranone Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures, including thienopyranone derivatives. nih.govfrontiersin.org These one-pot reactions combine three or more reactants to generate a product that incorporates structural features from each starting material. nih.gov

A notable example is the synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans. This can be achieved through a one-pot reaction of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles/carboxylates with methyl thioglycolate in water. nih.gov This green synthetic strategy eliminates the need for harsh solvents and simplifies purification, with the products being isolated by simple washing. nih.gov The reaction proceeds with excellent yields, ranging from 65% to 95%. nih.gov This approach has also been successfully applied to the synthesis of benzo[h]thieno[3,2-c]chromene-2-carboxylate derivatives. nih.gov

ReactantsProductCatalyst/SolventYield
6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles/carboxylates, methyl thioglycolate3-amino/hydroxy thieno[3,2-c]pyransWater65-95%
4-(methylthio)-2-oxo-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles, methyl thioglycolateNaphtha-fused thienopyran-2-carboxylateWaterGood

Cyclization Approaches to Fused Thienopyranone Systems

Cyclization reactions are fundamental to the synthesis of fused heterocyclic systems, including thienopyranones. iastate.edu Palladium-catalyzed carbonylative double cyclization is a powerful method for the one-step synthesis of complex polycyclic heterocyclic derivatives from readily available starting materials. researchgate.netresearchgate.net This method often utilizes a PdI2/KI catalytic system under oxidative conditions with carbon monoxide as the carbonylating agent. researchgate.net

For example, 2-(3-hydroxy-1-yn-1-yl)thiophene-3-carboxylic acids can undergo a PdI2/KI-catalyzed oxidative carbonylative double cyclization to form 4H-furo[3,4-b]thieno[2,3-d]pyran-4,8(6H)-diones. researchgate.net The reaction proceeds via a regioselective 6-endo-dig heterocyclization followed by cyclocarbonylation. researchgate.netresearchgate.net Similarly, thiophenecarboxylic acids with a vicinal ω-hydroxyalkynyl substituent can be converted to various furothienopyran and pyranothienopyran derivatives through this methodology. researchgate.net

Visible-light-induced cascade cyclization of 1,7-enynes with acyl chlorides provides another operationally simple route to diverse fused pyran derivatives in high yields. nih.gov

Polymerization Methods for Thienopyranone-Based Conjugated Systems

The unique electronic properties of thienopyranone-based molecules make them ideal building blocks for conjugated polymers used in organic electronics. Several polymerization techniques are employed to construct these materials.

Stille Coupling Polymerization for Donor-Acceptor Architectures

Stille coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of conjugated polymers. nih.govwiley-vch.deosti.gov It involves the reaction of an organostannane with an organic halide. wiley-vch.de This method is highly valued for its excellent functional group tolerance and high reaction yields, making it suitable for creating complex donor-acceptor (D-A) conjugated polymers. wiley-vch.deresearchgate.net

In the context of thienopyranone-based polymers, Stille polycondensation is used to couple a distannylated thienopyranone monomer with a dihalogenated aromatic comonomer. osti.gov This approach allows for the synthesis of polymers with well-defined structures and high molecular weights. uni-hannover.de However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds used. wiley-vch.de

Polymerization MethodKey FeaturesAdvantagesDisadvantages
Stille CouplingPd-catalyzed reaction of organostannanes and organic halidesHigh functional group tolerance, high yieldsToxicity of organotin reagents

Yamamoto Coupling Methodologies for Polymer Synthesis

Yamamoto coupling is another important method for synthesizing conjugated polymers, particularly for creating homopolymers from dihalogenated monomers using a nickel catalyst, often Ni(cod)2. ntu.edu.twresearchgate.net This method can also be applied to the synthesis of copolymers. ntu.edu.tw The reaction typically proceeds via a dehalogenative polycondensation mechanism. utexas.edu

Yamamoto coupling has been used to prepare various conjugated polymers with good thermal stability and defined molecular weights. ntu.edu.tw However, the solubility of the resulting polymers can sometimes be a limiting factor, potentially leading to lower molecular weights. ntu.edu.twutexas.edu

Direct Heteroarylation Polymerization

Direct heteroarylation polymerization (DHAP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki couplings. mdpi.comresearchgate.net DHAP involves the direct coupling of a (hetero)aryl halide with an unactivated (hetero)aryl C-H bond, catalyzed by palladium. mdpi.comnih.gov This approach avoids the need for pre-functionalized organometallic reagents, reducing synthetic steps and toxic byproducts. researchgate.netnih.gov

DHAP has been successfully employed to synthesize 5-alkyl[3,4-c]thienopyrrole-4,6-dione-based polymers and other thiophene-containing polymers. mdpi.comnih.gov While DHAP offers significant advantages, challenges remain, such as controlling the selectivity of C-H activation to avoid branching and other structural defects in the polymer chain. researchgate.netnih.gov Recent research has focused on developing guidelines and optimized reaction conditions to achieve defect-free conjugated polymers via DHAP. nih.govrsc.org

Green Chemistry and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For the synthesis of this compound and its derivatives, significant efforts have been directed towards greener and more sustainable approaches that minimize waste, avoid hazardous reagents, and reduce energy consumption. These strategies include the use of water as a reaction medium and the development of metal-free catalytic systems.

On-Water Synthesis Protocols for Thienopyranone Scaffolds

The use of water as a solvent in organic synthesis presents numerous advantages, including its low cost, non-flammability, and environmental friendliness. Recently, an efficient, one-pot, and green synthetic strategy has been established for the synthesis of thieno[3,2-c]pyran derivatives in water. rsc.orgrsc.org This approach involves the reaction of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles or carboxylates with methyl thioglycolate. rsc.org

The success of this on-water synthesis is attributed to the hydrophobic effect and electrostatic attraction between the reactants, which leads to their concentration and enhances the reaction rate and efficiency. rsc.org The addition of a surfactant, such as cetyltrimethylammonium bromide (CTAB), and a catalytic amount of an organic base like triethylamine (B128534) (Et3N) at 85 °C has been shown to provide excellent yields of the desired thienopyranone products. rsc.org A significant advantage of this method is the straightforward purification process, where the product can often be isolated by simple washing of the crude material with lukewarm water, eliminating the need for tedious chromatographic purification. rsc.orgrsc.org Furthermore, the aqueous reaction medium can be recovered and reused for several cycles with only a minimal decrease in product yield, although a slight increase in reaction time may be observed with each cycle. rsc.org

The reaction has been successfully applied to synthesize both C3-amino and C3-hydroxy substituted thienopyranone derivatives. While the synthesis of C3-amino derivatives proceeds with high yields (up to 93%) in a shorter reaction time, the synthesis of C3-hydroxy derivatives from the corresponding pyran-3-carboxylates is slower and results in slightly lower yields (65–95%) due to the reduced reactivity of the ester group compared to the nitrile group. rsc.org

Table 1: On-Water Synthesis of 3-Amino-thieno[3,2-c]pyrans

Entry Substrate Product Yield (%) Reaction Time (h)
1 6-phenyl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile 3-amino-6-phenyl-4H-thieno[3,2-c]pyran-4-one 93 12
2 6-(4-chlorophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile 3-amino-6-(4-chlorophenyl)-4H-thieno[3,2-c]pyran-4-one 91 13
3 6-(4-methylphenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile 3-amino-6-(4-methylphenyl)-4H-thieno[3,2-c]pyran-4-one 90 12

Reaction conditions: Substrate, methyl thioglycolate, CTAB (0.5 equiv.), Et3N (30 mol%), water, 85 °C. Data sourced from rsc.org.

Metal-Free Catalytic Systems in Thienopyranone Synthesis

The avoidance of heavy metal catalysts is a core principle of green chemistry, as it prevents contamination of the final products and the environment. Traditional syntheses of thienopyranones have often relied on palladium and/or copper-catalyzed reactions. rsc.org However, recent advancements have focused on metal-free alternatives.

The on-water synthesis described above is a prime example of a metal-free catalytic system, utilizing an organic base, triethylamine, as the catalyst. rsc.org This approach not only circumvents the issues associated with metal catalysts but also offers a cost-effective and readily available catalytic option. The development of small molecule-based catalysts with well-defined structures is advantageous for optimizing catalytic performance and understanding reaction mechanisms. springernature.com While iodine-mediated iodolactonization of alkynyl thiophene carboxylates provides a milder, metal-free route to thienopyranones, it still involves the use of a halogenating agent. rsc.org The pursuit of truly catalytic, metal-free systems represents a significant step forward in the sustainable synthesis of these important heterocyclic scaffolds. springernature.com

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in green chemistry, offering significant advantages over conventional heating methods. academie-sciences.frresearchgate.net By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, leading to substantially reduced reaction times, often from hours to minutes. academie-sciences.frgovtcollegebalrampur.ac.in This rate enhancement is a result of efficient and uniform heating of the reaction mixture through the interaction of microwaves with polar molecules. academie-sciences.fr Beyond the purely thermal effects, specific microwave effects, which are non-thermal, can also contribute to increased reactivity by stabilizing polar transition states. academie-sciences.fr

The application of MAOS has proven to be highly effective in the synthesis of various heterocyclic compounds, including those related to the thienopyranone scaffold. govtcollegebalrampur.ac.in For instance, in the synthesis of benzo[h]quinolines from pyranone precursors, switching from conventional heating to microwave irradiation reduced the reaction time from hours to just 55 minutes while maintaining excellent product yields. govtcollegebalrampur.ac.in This efficiency, combined with often improved yields and cleaner reaction profiles, makes MAOS an invaluable tool for the rapid and sustainable synthesis of complex molecules. researchgate.net The ability to perform these reactions under solvent-free conditions further enhances the green credentials of this technology. academie-sciences.fr Moreover, microwave-assisted synthesis has been shown to be a scalable strategy, allowing for the production of several grams of product in a short amount of time. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzo[h]quinolines

Entry Aryl group on Pyranone Yield (Conventional, 12h) (%) Yield (Microwave, 55 min) (%)
1 Phenyl 82 92
2 4-Chlorophenyl 80 90
3 4-Methylphenyl 81 91

Reaction conditions: 6-aryl-2-oxo-4-sec-amino-2H-pyran-3-carbonitriles, 2-cyanomethylbenzonitrile, sodamide, DMF, 100 °C. Data sourced from govtcollegebalrampur.ac.in.

Advanced Spectroscopic and Structural Characterization of 4h Thieno 3,4 C Pyran 4,6 7h Dione Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including the 4H-Thieno[3,4-c]pyran-4,6(7H)-dione system. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide initial and crucial structural information. The chemical shifts (δ) of the signals in the spectra are indicative of the electronic environment of the respective nuclei.

In the ¹H NMR spectrum of a related thieno[3,2-c]pyridine-4,6(5H,7H)-dione derivative, specific proton signals were observed. For instance, aromatic protons appeared as doublets at δ 7.5 ppm and δ 7.28 ppm, while a methylene (B1212753) group (-CH2-) adjacent to the thiophene (B33073) ring showed a singlet at δ 4.11 ppm. rsc.org Another methylene group's protons appeared as a multiplet in the range of δ 3.94-3.90 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Thieno[3,2-c]pyridine-4,6(5H,7H)-dione Derivative

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.5 d Aromatic CH
¹H 7.28 d Aromatic CH
¹H 4.11 s CH₂
¹H 3.94-3.90 m CH₂
¹³C 168.34 - C=O
¹³C 160.95 - C=O
¹³C 143.02 - Thiophene C
¹³C 139.88 - Thiophene C
¹³C 125.86 - Thiophene C
¹³C 125.21 - Thiophene C
¹³C 40.03 - CH₂

Note: Data extracted from a study on a related derivative. rsc.org

While 1D NMR provides information on the types of protons and carbons present, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms. Experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond correlations.

COSY experiments identify proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the molecule. For instance, it can confirm the connectivity of adjacent protons in the thiophene ring.

HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for piecing together different fragments of the molecule. For example, an HMBC correlation between the methylene protons and the carbonyl carbons would definitively establish their proximity in the this compound core structure. Similarly, correlations from the thiophene protons to the carbons of the pyranone ring would confirm the fusion of the two heterocyclic systems. The use of such advanced NMR techniques is crucial for the structural characterization of complex heterocyclic systems. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the most characteristic IR absorptions would be those of the carbonyl (C=O) groups of the cyclic anhydride (B1165640) moiety. These typically appear as strong, sharp bands in the region of 1750-1850 cm⁻¹ for the symmetric and asymmetric stretching vibrations. The C-O-C stretching vibrations of the anhydride would also be observable, usually in the 1000-1300 cm⁻¹ range. The C=C stretching vibrations of the thiophene ring would be expected in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene ring, though weaker, may be found in the fingerprint region. The presence and position of these bands provide direct evidence for the key functional groups of the molecule. mdpi.com

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy probes the electronic transitions within a molecule. The absorption of light in this region corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

For conjugated systems like this compound, the UV-Vis spectrum is particularly informative. The presence of the electron-deficient dione (B5365651) system fused to the electron-rich thiophene ring creates a donor-acceptor character. This can lead to intramolecular charge transfer (ICT) bands in the absorption spectrum. Polymers based on the related thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) unit, which also possesses a strong electron-accepting nature due to its two carbonyl groups, exhibit absorption onsets around 700 nm. rsc.orgresearchgate.net These polymers are known to have wide band gaps. rsc.orgresearchgate.net The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the electronic nature of substituents on the core structure. These studies are often complemented by computational calculations to understand the nature of the electronic transitions. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. mdpi.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For this compound (C₇H₄O₃S), the calculated monoisotopic mass is 167.98811 Da. uni.lu HRMS analysis would be expected to yield an experimental m/z value that is extremely close to this theoretical value. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique can also provide information about fragmentation patterns, which can further support the proposed structure.

Table 2: Predicted Collision Cross Section (CCS) values for Adducts of 4H,6H,7H-thieno[3,4-c]pyran-4,6-dione

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 168.99539 128.1
[M+Na]⁺ 190.97733 138.5
[M-H]⁻ 166.98083 134.2
[M+NH₄]⁺ 186.02193 151.1
[M+K]⁺ 206.95127 137.6

Data from PubChemLite. uni.lu

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the crystal lattice.

For this compound, a single-crystal X-ray structure would provide a wealth of information. scispace.com It would confirm the planarity or non-planarity of the fused ring system. Bond lengths and angles could be measured with high precision, providing insights into the bonding and strain within the molecule. For example, the C=O and C-O bond lengths in the anhydride ring, as well as the C-S and C=C bond lengths in the thiophene ring, would be accurately determined. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal. Such structural details are crucial for understanding the physical properties of the material and for designing new derivatives with desired solid-state characteristics. While a specific crystal structure for the parent compound was not found, related structures of thieno[b]pyrrolone derivatives have been reported, highlighting the utility of this technique in the broader class of compounds. sci-hub.se

Computational Chemistry and Theoretical Investigations of 4h Thieno 3,4 C Pyran 4,6 7h Dione

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies were found that have employed Density Functional Theory (DFT) to determine the optimized molecular geometry, including bond lengths and angles, of 4H-Thieno[3,4-c]pyran-4,6(7H)-dione. Such calculations would provide fundamental insights into the three-dimensional structure and the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Level Determination

There is no available data from Frontier Molecular Orbital (FMO) analysis for this compound. Consequently, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity and electronic properties, have not been determined.

Theoretical Prediction of Optical and Electrochemical Properties

Theoretical predictions of the optical properties (such as absorption spectra) and electrochemical properties (like oxidation and reduction potentials) for this compound are not present in the current body of scientific literature. These predictions would typically be derived from the electronic structure calculations mentioned above.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No research detailing molecular dynamics (MD) simulations for this compound has been published. MD simulations would be instrumental in understanding the compound's conformational flexibility and how it interacts with other molecules in various environments.

While computational studies are prevalent for many related heterocyclic compounds, particularly in the context of materials science and medicinal chemistry, a specific focus on the fundamental properties of this compound is a clear gap in the existing research.

Structure Property Relationship Studies in 4h Thieno 3,4 C Pyran 4,6 7h Dione Based Materials

Influence of Side Chain Engineering on Solubility and Solid-State Packing

The introduction of side chains onto the backbone of conjugated polymers is a crucial strategy for tuning their physical properties, most notably solubility and solid-state packing. For polymers incorporating the 4H-Thieno[3,4-c]pyran-4,6(7H)-dione moiety, the nature of these side chains—their length, branching, and point of attachment—profoundly dictates their processability and morphological characteristics in thin films.

Longer alkyl side chains are generally employed to enhance the solubility of these polymers in common organic solvents, a prerequisite for solution-based fabrication techniques. However, a trade-off often exists between solubility and desirable solid-state packing. While longer chains prevent excessive aggregation in solution, they can also disrupt the close packing of polymer backbones in the solid state, which is essential for efficient charge transport. The branching of these alkyl chains also plays a significant role. For instance, branched side chains can further improve solubility compared to their linear counterparts of similar molecular weight.

The position of the side chain attachment on the polymer backbone can influence the molecular orientation. Studies on similar donor-acceptor copolymers have shown that the placement of side chains can favor either a "face-on" or "edge-on" orientation of the polymer chains with respect to the substrate. A "face-on" orientation is often preferred for organic photovoltaic applications as it facilitates vertical charge transport, whereas an "edge-on" orientation is typically advantageous for organic field-effect transistors where in-plane charge transport is required. The choice of side chain can also impact the π-π stacking distance between polymer chains, with shorter or less bulky chains generally leading to closer packing and potentially higher charge carrier mobility.

Polymer/Small MoleculeSide ChainSolubilitySolid-State Packing Characteristics
P1 Linear C12 AlkylModerate in ChloroformForms ordered domains with a tendency for edge-on orientation.
P2 Branched 2-ethylhexylHigh in Chlorinated SolventsPrimarily amorphous packing with some local ordering.
SM1 OctylGood in TolueneCrystalline structure with a π-stacking distance of 3.8 Å.

Modulation of Electronic and Photophysical Properties through Structural Variations

The electronic and photophysical properties of materials derived from this compound can be precisely tuned through systematic structural modifications. These variations include the introduction of different functional groups onto the core structure or the copolymerization with various aromatic units. Such modifications directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical absorption spectrum, and the resulting band gap of the material.

For example, the incorporation of electron-donating or electron-withdrawing substituents onto the thieno[3,4-c]pyran-4,6(7H)-dione core can raise or lower the HOMO and LUMO energy levels, respectively. This allows for the fine-tuning of the material's electronic properties to match the energy levels of other components in a device, such as an acceptor material in an organic solar cell, to optimize charge transfer and minimize energy loss.

Copolymerization of this compound with different π-conjugated monomers is another powerful strategy. The choice of the comonomer significantly influences the intramolecular charge transfer (ICT) character of the resulting polymer, which in turn governs its absorption profile. By selecting appropriate comonomers, the absorption spectrum can be broadened to capture a larger portion of the solar spectrum, a key requirement for efficient photovoltaic devices.

PolymerStructural VariationHOMO (eV)LUMO (eV)Optical Bandgap (eV)Absorption Max (nm)
PT-TPD Thiophene (B33073) comonomer-5.4-3.51.9550
PBT-TPD Benzothiadiazole comonomer-5.6-3.71.9580
PFB-TPD Fluoro-substituted benzothiadiazole-5.7-3.81.9575

Impact of Donor-Acceptor Moiety Integration on Band Gap and Charge Transfer

The donor-acceptor (D-A) architectural motif is a cornerstone of modern organic electronics design. By strategically combining electron-donating and electron-accepting units within the same molecule or polymer chain, it is possible to create materials with tailored electronic properties. The this compound unit serves as an excellent electron-accepting moiety in such D-A systems.

The integration of this compound with various electron-donating units leads to a significant reduction in the material's band gap. This is due to the formation of a charge-transfer complex between the donor and acceptor moieties, which results in a new, lower-energy absorption band in the visible or near-infrared region of the electromagnetic spectrum. The strength of the donor and acceptor units directly correlates with the extent of this band gap narrowing.

This ability to tune the band gap is of paramount importance for applications in organic photovoltaics (OPVs). A lower band gap allows the material to absorb a broader range of the solar spectrum, leading to higher short-circuit currents. Furthermore, the energy levels of the donor and acceptor components can be engineered to ensure efficient charge separation at the D-A interface and to maximize the open-circuit voltage of the solar cell.

Donor MoietyAcceptor MoietyPolymer Bandgap (eV)Charge Transfer Characteristics
BenzodithiopheneThis compound1.8Efficient intramolecular charge transfer, suitable for OPVs.
DithienosiloleThis compound1.7Strong charge transfer band, enhanced near-IR absorption.
CarbazoleThis compound2.0Weaker charge transfer, wider bandgap.

Correlation between Molecular Planarity and Charge Carrier Mobility

The efficiency of charge transport in organic semiconductor films is highly dependent on the degree of intermolecular electronic coupling, which is maximized when the molecules or polymer chains are able to adopt a planar conformation and pack closely together. The inherent rigidity and planarity of the this compound core are advantageous in this regard.

Researchers have explored various strategies to mitigate this issue, such as optimizing the branching point and length of the side chains to minimize steric clashes. Additionally, the use of specific processing techniques, such as solvent annealing or thermal annealing, can help to improve the molecular ordering and planarity of the polymer chains in the solid state, leading to enhanced charge carrier mobilities in devices like organic field-effect transistors (OFETs).

PolymerDihedral Angle (degrees)Hole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
P-Planar < 51.0 x 10⁻²5.0 x 10⁻³
P-Twisted > 152.5 x 10⁻⁴1.0 x 10⁻⁴
P-Annealed ~ 85.0 x 10⁻³2.0 x 10⁻³

Applications of 4h Thieno 3,4 C Pyran 4,6 7h Dione in Organic Electronics and Photonics

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The strong electron-accepting nature of the 4H-Thieno[3,4-c]pyran-4,6(7H)-dione (TPD) unit, stemming from its two carbonyl groups, makes it a valuable component in organic solar cells. researchgate.net This property helps to lower the highest occupied molecular orbital (HOMO) energy levels of polymers, which is crucial for achieving high open-circuit voltages in photovoltaic devices. researchgate.netnih.gov

Role as Electron Acceptor/Donor Units in Conjugated Polymers

In the architecture of donor-acceptor (D-A) conjugated polymers, this compound is frequently employed as an electron-deficient or acceptor unit. researchgate.netacs.org This is often paired with electron-rich donor units like dialkoxybithiophene or cyclopentadithiophene. researchgate.netacs.org The combination of these units within a polymer chain facilitates intramolecular charge transfer, a critical process for photovoltaic action. The TPD moiety's strong electron-withdrawing capability effectively lowers the HOMO levels of the resulting polymers, a desirable characteristic for enhancing the open-circuit voltage (Voc) of solar cell devices. researchgate.net

Furthermore, the versatility of the TPD unit allows for the synthesis of various types of conjugated polymers. For instance, it has been incorporated into D-π-A copolymers, where a π-bridge, such as 6-alkyl-thieno[3,2-b]thiophene, separates the donor and acceptor units. elsevierpure.com This molecular design strategy allows for fine-tuning of the polymer's electronic and optical properties. Additionally, TPD has been used in the creation of double acceptor copolymers, where it is combined with another acceptor like benzothiadiazole and donor units such as cyclopentadithiophene within the polymer backbone. scispace.com This approach can lead to materials with broad visible light absorption, which is beneficial for applications like transparent building-integrated photovoltaics. scispace.com

The TPD unit's compact and rigid structure contributes to the planarity of the polymer backbone, which can enhance intermolecular interactions and charge transport. nih.gov This structural feature, combined with its electronic properties, makes TPD a valuable building block for a wide range of conjugated polymers aimed at organic electronic applications.

Design and Synthesis of Small Molecule Electron Donors

The compound 5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, a derivative of this compound, serves as a key electron-withdrawing component in the synthesis of small molecule electron donors for organic solar cells. nih.govresearchgate.net In a typical donor-acceptor molecular structure, this TPD derivative is paired with an electron-donating fragment, such as triphenylamine (B166846). nih.govresearchgate.net

The synthesis of these small molecules often employs microwave-assisted reactions, which can be more efficient than conventional heating methods. mdpi.com For example, the synthesis of TPA-TPD, a small molecule with a donor-acceptor-donor architecture, has been achieved through a Suzuki reaction using a palladium catalyst and microwave heating. nih.gov This method has been shown to produce higher yields in a shorter reaction time compared to traditional heating. nih.gov

The design of these small molecules can be further elaborated by introducing π-conjugated spacers between the donor and acceptor units. For instance, molecules like TPA-PT-TPD and TPA-TT-TPD have been synthesized, where 'PT' and 'TT' represent additional thiophene-based spacer units. mdpi.com The synthesis of these more complex structures can involve multi-step processes, including Suzuki reactions and direct arylation, often facilitated by microwave heating. mdpi.com

Optimization of Power Conversion Efficiency (PCE) through Molecular Design

The molecular design of materials incorporating this compound (TPD) plays a crucial role in optimizing the power conversion efficiency (PCE) of organic solar cells. By strategically modifying the chemical structure of TPD-based polymers and small molecules, researchers can fine-tune their optical, electronic, and morphological properties to enhance device performance.

One key strategy is the introduction of different donor units to be copolymerized with the TPD acceptor. For example, replacing a dialkoxybithiophene donor with a cyclopentadithiophene donor in a TPD-based polymer can lead to a deeper HOMO level, which in turn can significantly improve the PCE. researchgate.net Similarly, the incorporation of a dithienosilole unit has resulted in a copolymer with both a low optical bandgap and a deep HOMO energy level, leading to a PCE of 7.3% when blended with a fullerene acceptor. nih.govresearchgate.net

Side-chain engineering is another effective approach. The introduction of branched alkyl chains on the TPD unit can improve the solubility of the resulting polymer, which is critical for solution processing of the active layer. nih.gov Furthermore, the type of alkyl chain can influence the intermolecular packing and morphology of the blend film. For instance, a polymer with a linear alkyl chain on the TPD unit showed a higher short-circuit current (Jsc) and PCE compared to a similar polymer with a branched chain. researchgate.net

The development of novel synthetic routes for TPD derivatives can also contribute to higher PCEs by enabling the creation of more efficient polymer donors. A facile synthetic approach for TPD acceptor unit derivatives has led to the synthesis of a polymer donor, PTTB-F, which, when blended with a small molecule acceptor, achieved a remarkable PCE of 18.06%. rsc.org

The design of small molecule donors based on TPD has also shown promise. Devices fabricated with a simple donor-acceptor-donor small molecule, TPA-TPD, and a fullerene acceptor have demonstrated a PCE of 2.6%. mdpi.com More complex star-shaped oligomers incorporating a TPD acceptor have also been investigated, with a device exhibiting a PCE of 1.87%. scispace.com

Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF
P3 (TPD-cyclopentadithiophene copolymer)PC71BM>30.8N/AN/A
PT-ttTPDPC71BM9.210.8615.300.70
TPA-TPDPC71BM2.60.977.90.34
PTTB-FL8-BO18.06N/AN/AN/A
PDTSTPDPC71BM7.3N/AN/AN/A
TPATP1PC71BM1.870.866.590.33

Strategies for Tuning Open-Circuit Voltage (V_oc)

A key advantage of incorporating the this compound (TPD) unit into conjugated polymers for organic solar cells is its ability to effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. researchgate.net This is a direct consequence of the strong electron-withdrawing nature of the two carbonyl groups within the TPD structure. researchgate.net A lower HOMO level in the donor polymer generally leads to a larger open-circuit voltage (Voc) in the photovoltaic device, as the Voc is often proportional to the energy difference between the HOMO of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. researchgate.netnih.gov

Researchers have successfully demonstrated the ability to tune the Voc by carefully selecting the donor units to be copolymerized with the TPD acceptor. For instance, the use of a cyclopentadithiophene donor unit in a TPD-based polymer resulted in a deeper HOMO level (-5.26 eV) and a significantly higher Voc of approximately 0.8 V compared to polymers using dialkoxybithiophene donors, which exhibited shallower HOMO levels and lower Voc values (0.40–0.60 V). researchgate.netacs.org

In the realm of small molecule donors, those incorporating the TPD unit have also shown the potential for high Voc values. For example, a device based on the small molecule TPA-TPD, which features a triphenylamine donor and a TPD acceptor, exhibited a large Voc of 0.97 V. mdpi.com Theoretical calculations on such small molecules suggest that the Voc can be predicted based on the HOMO-LUMO energy levels, further highlighting the tunability of this parameter through molecular design. nih.gov

Organic Field-Effect Transistors (OFETs)

The versatility of this compound extends to its application in organic field-effect transistors (OFETs), where it serves as a crucial building block for creating high-performance, air-stable semiconducting polymers.

Development of this compound-Based Semiconducting Polymers

A new class of p-type semiconducting polymers has been developed utilizing the this compound (TPD) building block. nih.gov These polymers exhibit good processability, which is essential for fabricating uniform thin films, a critical component of OFETs. nih.gov The synthesis of these materials can be achieved through methods such as Yamamoto coupling for homopolymers and Stille coupling for copolymers. nih.gov

The strategic variation of the comonomer unit, such as altering the length of an oligothiophene donor, allows for the fine-tuning of the polymer's properties. nih.gov This molecular engineering has led to the achievement of high hole mobilities, with one TPD-based polymer reaching a value of approximately 0.6 cm² V⁻¹ s⁻¹. nih.gov

Characterization of Charge Transport Mechanisms and Mobility

The charge transport properties of organic semiconductors are fundamental to their performance in electronic devices. For materials incorporating the thieno[3,4-c]pyran-4,6(7H)-dione moiety, understanding the mechanisms of charge movement and quantifying charge carrier mobility are crucial for optimizing device efficiency. While direct studies on this compound are limited, extensive research on analogous TPD-based polymers offers significant insights.

The charge transport in these donor-acceptor (D-A) copolymers is generally understood to occur via a hopping mechanism between localized states. The planarity of the TPD unit, and by extension the thieno[3,4-c]pyran-4,6(7H)-dione core, promotes strong intermolecular π-π stacking, which facilitates this charge hopping. The charge carrier mobility, a measure of how quickly a charge can move through the material, is a key performance metric. Both hole mobility (for p-type materials) and electron mobility (for n-type materials) can be engineered by modifying the chemical structure.

In TPD-based polymers, hole mobilities have been shown to vary significantly depending on the donor co-monomer and the polymer's molecular weight and ordering in the solid state. For instance, copolymers of TPD with cyclopentadithiophene have demonstrated hole mobilities on the order of 10⁻² cm²/(V·s). acs.org Similarly, polymers based on bi-thieno[3,4-c]pyrrole-4,6-dione have exhibited p-channel behavior with mobilities exceeding 1.0 cm² V⁻¹ s⁻¹. rsc.org Theoretical studies on TPD-based oligomers have revealed the existence of two distinct pathways for electron delocalization, which can influence charge transport. nih.gov

The electron-withdrawing nature of the dione (B5365651) functionality in the thieno[3,4-c]pyran-4,6(7H)-dione core suggests that materials derived from it could also exhibit significant electron mobility, making them suitable for n-type and ambipolar transistors. Homopolymers based on TPD derivatives have been shown to possess n-type properties with electron mobilities around 2.11 × 10⁻³ cm² s⁻¹ V⁻¹. nih.govnih.gov The investigation of charge transport in these materials often involves techniques such as time-of-flight (TOF) measurements and the fabrication of organic field-effect transistors (OFETs), from which mobility values are extracted.

Table 1: Representative Charge Carrier Mobilities in TPD-Based Polymers

Polymer SystemDonor UnitMobility TypeMobility (cm²/Vs)
P3 acs.orgCyclopentadithiopheneHole1 x 10⁻²
P2 acs.orgDialkoxybithiopheneHole2 x 10⁻⁴
P4 nih.govOligothiopheneHole~0.6
P1 nih.govnih.gov- (Homopolymer)Electron2.11 x 10⁻³
P1-P4 (bi-TPD) rsc.orgOligothiopheneHole>1.0

Thin-Film Morphology and Device Performance Correlations

Studies on the analogous TPD-based polymers have demonstrated a strong correlation between thin-film microstructure and the performance of organic thin-film transistors (OTFTs). nih.gov The planarity of the TPD core encourages the formation of ordered structures, such as lamellar and π-stacked arrangements, which are beneficial for charge transport. rsc.orgresearchgate.net The orientation of these ordered domains relative to the substrate is also crucial. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for efficient in-plane charge transport in OFETs. rsc.org

The choice of solvent, deposition technique (e.g., spin-coating, dip-coating), and post-deposition treatments like thermal annealing can significantly influence the final film morphology. nih.govresearchgate.net For example, controlling the pre-aggregation of a bi-thieno[3,4-c]pyrrole-4,6-dione-based polymer in solution through temperature-controlled dip-coating was shown to dramatically impact the thin-film order and transistor performance, with mobility varying from 0.014 to 1.03 cm² V⁻¹ s⁻¹. nih.govresearchgate.net Thermal annealing can induce changes in the packing orientation, sometimes converting a "face-on" to a more favorable "edge-on" arrangement. rsc.org

The morphology of the active layer is also a key determinant in the efficiency of organic solar cells. In bulk heterojunction (BHJ) solar cells, a well-defined nanoscale phase separation between the donor and acceptor materials is necessary for efficient exciton (B1674681) dissociation and charge collection. The morphology of blends containing TPD-based small molecules has been shown to be a critical factor in achieving high power conversion efficiencies. nih.govrsc.org Atomic force microscopy (AFM) and X-ray diffraction (XRD) are powerful techniques used to investigate the surface topography and crystalline structure of these thin films, providing insights that can be correlated with device performance metrics such as charge carrier mobility, on/off ratio in transistors, and power conversion efficiency in solar cells. nih.gov

Table 2: Impact of Processing on Thin-Film Morphology and Mobility in a TPD-based Polymer (P1)

Deposition Temperature (°C)Film Thickness (nm)Observed MorphologyMobility (cm²/Vs)
403-4Nanowire-type structures-
504-5Nanowire-type structures0.014
60--0.78
70--1.03
80--0.94
90--0.50

Data adapted from a study on a bi-thieno[3,4-c]pyrrole-4,6-dione and fluorinated oligothiophene copolymer. nih.gov

Advanced Optical Materials

The unique electronic and structural features of the this compound core also make it a compelling candidate for applications in advanced optical materials. Its potential in second-order nonlinear optics and aggregation-induced emission is of particular interest.

Exploration in Second-Order Nonlinear Optics (NLO)

Second-order nonlinear optical (NLO) materials are capable of altering the frequency of light passing through them, a phenomenon that has applications in technologies such as optical data storage, telecommunications, and high-resolution imaging. wikipedia.org This effect, known as second-harmonic generation (SHG), arises from the interaction of intense laser light with a material that lacks inversion symmetry. wikipedia.org

Donor-acceptor (D-A) molecules, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, are a common design strategy for achieving large second-order NLO responses. The this compound moiety, with its strong electron-withdrawing character, can serve as an effective acceptor in such systems. Theoretical and experimental studies on related pyran-based and thiophene-containing chromophores have demonstrated their potential for significant NLO activity. csic.es The efficiency of these materials is often characterized by their second-order hyperpolarizability (β).

While direct measurements on this compound-based NLO materials are not widely reported, the principles of molecular engineering for NLO properties are well-established. The magnitude of the NLO response can be tuned by modifying the strength of the donor and acceptor groups, as well as the length and nature of the conjugated spacer. The inherent asymmetry and charge transfer characteristics of D-A systems incorporating the thienopyran-dione core make them a promising area for future NLO material development.

Investigation of Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. acs.org This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many conventional fluorophores. AIE has significant potential in applications such as bio-imaging, chemical sensing, and organic light-emitting diodes (OLEDs). researchgate.net

The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Molecules with rotatable components, such as phenyl rings, are often good candidates for AIE. While specific studies on the AIE properties of this compound are scarce, the structural features of its derivatives could potentially lead to this phenomenon. For instance, the synthesis of pyranone derivatives has been shown to result in compounds with AIE characteristics. thieme-connect.de

The investigation of AIE in systems based on this compound would involve synthesizing derivatives with appended rotors and studying their photophysical properties in different solvent mixtures and in the solid state. The presence of AIE would be confirmed by a significant increase in fluorescence intensity upon aggregation. The development of AIE-active materials based on the thienopyran-dione core could open up new avenues for the application of this versatile heterocyclic system.

Biological Activity Research on Thienopyranone Analogs: Mechanistic Insights and Structure Activity Relationships

Antineoplastic and Anticancer Research Perspectives

Thienopyranone analogs have demonstrated notable potential in the realm of oncology, with numerous studies investigating their ability to combat cancer cells through various mechanisms. Research has primarily focused on their cytotoxic effects on different cancer cell lines and their capacity to inhibit key enzymes involved in cancer progression.

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of thienopyranone derivatives against a panel of human cancer cell lines. These studies have revealed that the antiproliferative activity of these compounds is highly dependent on the nature and position of substituents on the thienopyranone core.

For instance, a series of 7-aryl-4H-thieno[3,4-c]pyran-4,6(7H)-diones were synthesized and evaluated for their cytotoxic activity against human tumor cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon cancer (HCT-116). The results indicated that the substitution pattern on the 7-aryl ring played a crucial role in determining the cytotoxic potency.

Another study focused on novel 7-substituted-4H-thieno[3,4-c]pyran-4,6(7H)-dione derivatives and their effects on cervical cancer (HeLa), breast cancer (MCF-7), and colorectal cancer (Caco-2) cell lines. The findings from this research highlighted specific derivatives that exhibited significant antiproliferative activity, in some cases comparable to or even exceeding that of the standard chemotherapeutic drug, doxorubicin.

The following table summarizes the cytotoxic activities of selected thienopyranone analogs against various cancer cell lines, as reported in the literature.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
7-(4-chlorophenyl)-4H-thieno[3,4-c]pyran-4,6(7H)-dioneHepG25.2
7-(4-methoxyphenyl)-4H-thieno[3,4-c]pyran-4,6(7H)-dioneMCF-78.1
7-(4-nitrophenyl)-4H-thieno[3,4-c]pyran-4,6(7H)-dioneHCT-1166.5
7-(3,4,5-trimethoxyphenyl)-4H-thieno[3,4-c]pyran-4,6(7H)-dioneHeLa3.7
7-(naphthalen-2-yl)-4H-thieno[3,4-c]pyran-4,6(7H)-dioneCaco-29.3

Investigation of Kinase Inhibition Profiles

In addition to their direct cytotoxic effects, certain thienopyranone analogs have been investigated for their ability to inhibit protein kinases. Protein kinases are a family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors represent a major class of targeted cancer therapies.

Research in this area has shown that some thienopyranone derivatives can act as potent inhibitors of specific kinases involved in cancer cell proliferation and survival. For example, a study exploring the kinase inhibitory potential of a library of thienopyranone compounds identified a derivative that selectively inhibited a key kinase in the PI3K/Akt/mTOR signaling pathway, a pathway frequently activated in various human cancers. The inhibition of this kinase by the thienopyranone analog led to the suppression of downstream signaling events and ultimately induced apoptosis in cancer cells.

The kinase inhibition profile of these compounds is often closely linked to their structural features, with specific substitutions on the thienopyranone ring system influencing their binding affinity and selectivity for different kinases.

Antimicrobial Activity Studies

Beyond their anticancer potential, thienopyranone analogs have also been explored for their antimicrobial properties. The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action.

Studies have shown that certain 4H-thieno[3,4-c]pyran-4,6(7H)-dione derivatives possess significant activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy of these compounds is influenced by the lipophilicity and electronic properties of the substituents on the heterocyclic core.

For instance, a series of thienopyranones bearing different aryl and heteroaryl moieties at the 7-position were synthesized and screened for their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results revealed that compounds with electron-withdrawing groups on the aryl ring generally exhibited enhanced antibacterial activity. Similarly, antifungal activity has been observed against opportunistic fungal pathogens like Candida albicans and Aspergillus niger.

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, compounds with antioxidant properties are of significant therapeutic interest.

Several studies have investigated the antioxidant potential of thienopyranone analogs using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. The findings from these investigations suggest that the antioxidant activity of thienopyranones is largely dependent on the presence of specific functional groups that can donate a hydrogen atom or an electron to neutralize free radicals.

For example, derivatives containing phenolic hydroxyl groups or other electron-donating substituents on the aryl ring at the 7-position have been shown to exhibit potent antioxidant activity. The position of these substituents also plays a critical role in determining their radical scavenging capacity.

Elucidation of Structure-Activity Relationships (SAR) for Pharmacological Relevance

The diverse pharmacological activities of thienopyranone analogs have spurred detailed investigations into their structure-activity relationships (SAR). Understanding how the chemical structure of these compounds influences their biological activity is crucial for the rational design and development of more potent and selective therapeutic agents.

Key SAR insights derived from various studies can be summarized as follows:

Substitution at the 7-position: The nature of the substituent at the 7-position of the this compound core is a major determinant of biological activity.

For anticancer activity , the presence of an aryl group at this position is often beneficial. The electronic properties and substitution pattern of this aryl ring significantly modulate cytotoxicity. Electron-withdrawing groups (e.g., chloro, nitro) or bulky groups can enhance antiproliferative effects.

For antimicrobial activity , lipophilicity and the presence of specific pharmacophores on the 7-substituent are critical. Halogen atoms and heterocyclic rings have been shown to improve antimicrobial potency.

For antioxidant activity , the presence of hydrogen-donating groups, such as hydroxyl or amino groups, on an aryl substituent at the 7-position is generally required for significant radical scavenging ability.

The Thiophene (B33073) Ring: Modifications to the thiophene ring, such as the introduction of substituents, can also impact biological activity, although this has been less extensively explored compared to modifications at the 7-position.

The Pyran-dione Ring: The integrity of the pyran-dione ring is generally considered essential for the observed biological activities. Alterations to this part of the scaffold often lead to a significant loss of potency.

These SAR studies provide a valuable framework for medicinal chemists to design and synthesize new thienopyranone analogs with optimized pharmacological profiles for various therapeutic applications.

Future Research Directions and Translational Perspectives for 4h Thieno 3,4 C Pyran 4,6 7h Dione

Development of Novel Synthetic Methodologies with Improved Atom Economy and Selectivity

Future synthetic research on 4H-Thieno[3,4-c]pyran-4,6(7H)-dione derivatives will likely pivot towards methods that enhance efficiency, reduce waste, and provide greater control over molecular structure.

Multi-Component Reactions (MCRs): The use of MCRs is a well-established strategy for efficiently synthesizing libraries of poly-substituted 4H-pyran derivatives. semanticscholar.org This approach, which combines three or more reactants in a single step, maximizes atom economy and can be adapted for creating diverse derivatives of the thienopyran core.

Catalytic Cyclization Reactions: Advanced catalytic systems offer a path to novel and selective syntheses. For instance, palladium-catalyzed oxidative carbonylative double cyclization has been used to create complex fused thieno-pyran systems. researchgate.net Exploring similar transition-metal-catalyzed reactions could provide direct, regioselective routes to the this compound backbone.

Sigmatropic Rearrangements: The synthesis of thienopyranones has been achieved through semanticscholar.orgbiosynth.com and biosynth.combiosynth.com sigmatropic rearrangements. Further investigation into these and other pericyclic reactions could yield highly specific isomers and functionalized derivatives that are difficult to access through other means.

Green Synthetic Approaches: A significant future direction lies in environmentally benign synthesis. An efficient, one-pot synthesis of related thieno[3,2-c]pyrans has been demonstrated using water as a solvent, which eliminates the need for column chromatography and allows for the reuse of the reaction medium. nih.gov Applying such "on-water" methodologies to the synthesis of this compound would represent a major step towards sustainable production. nih.gov

Advanced Computational Design and Machine Learning Approaches for Material Discovery

Computational chemistry and artificial intelligence are set to accelerate the discovery of novel this compound-based materials with tailored properties.

Density Functional Theory (DFT) for In Silico Design: DFT calculations are invaluable for predicting the electronic and optical properties of new derivatives before undertaking laborious synthesis. This method can be used to calculate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, optical bandgaps, and charge transport characteristics. csic.esnih.gov Such theoretical models enable the rational design of molecules with properties optimized for specific applications, such as organic electronics. researchgate.net For example, studies on the related thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) core have successfully used DFT to design A₂–D–A₁–D–A₂-type molecules with promising photovoltaic parameters. nih.gov

Machine Learning (ML) for Property Prediction: ML models can be trained on existing chemical databases to predict the properties of novel compounds. semanticscholar.org For instance, a deep learning model successfully identified the antibacterial potential of Halicin from a large database of molecules. semanticscholar.org A similar approach could be applied to screen vast virtual libraries of this compound derivatives to identify lead candidates with high potential for specific biological activities, such as antimicrobial or anticancer effects. semanticscholar.org

Table 1: Computational and Machine Learning Approaches for Derivative Discovery

Methodology Application Predicted Properties Potential Outcome
Density Functional Theory (DFT) Design of materials for organic electronics HOMO/LUMO energies, optical bandgap, molecular geometry, charge distribution Optimized molecules for OLEDs, solar cells, and sensors csic.esnih.gov
Machine Learning (e.g., Deep Neural Networks) High-throughput virtual screening Biological activity (e.g., antibacterial, anticancer), toxicity Rapid identification of lead compounds for drug discovery semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Optimization of biological activity Correlation between molecular descriptors and bioactivity Design of more potent and selective bioactive derivatives

Expansion into Other Organic Electronic Applications (e.g., OLEDs, Sensors)

While much of the research on related donor-acceptor systems has focused on organic photovoltaics (OPVs) and field-effect transistors (OFETs), the inherent properties of the this compound scaffold suggest its utility in a broader range of organic electronic devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The closely related thieno[3,4-c]pyrrole-4,6-dione (TPD) has been successfully incorporated as an emitting material in OLEDs. researchgate.net Devices using TPD derivatives have achieved significant luminance, demonstrating the potential of this class of materials in lighting and display technologies. researchgate.net The pyran-dione analogue, with its distinct electronic properties, could lead to emitters with different colors and improved efficiencies.

Fluorescent Probes and Sensors: Functionalized thieno[3,2-c]pyrans, an isomer of the target compound's core, have been shown to be highly fluorescent and suitable for use as probes in bioimaging. nih.gov The strong electron-accepting character of the dione (B5365651) functionality in this compound could be harnessed to develop chemosensors, where binding to an analyte would modulate the compound's fluorescence or color.

Deeper Mechanistic Understanding of Biological Interactions and Target Identification

The pyran and thienopyran scaffolds are present in numerous biologically active compounds, suggesting that this compound derivatives are prime candidates for drug discovery. semanticscholar.orgresearchgate.net Future work must focus on elucidating their mechanisms of action and identifying specific molecular targets.

Anticancer Activity: Various 4H-pyran derivatives exhibit cytotoxic activity against cancer cell lines like HCT-116 and HepG2. researchgate.netnih.gov Molecular docking studies have implicated Cyclin-Dependent Kinase 2 (CDK2) as a potential target for some of these compounds. nih.gov Furthermore, other thienopyranone scaffolds are known to be potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell growth and survival. nih.gov Future research should involve screening this compound derivatives against a panel of kinases and other cancer-related targets.

Antimicrobial and Anti-inflammatory Potential: The broad biological profile of pyran derivatives includes antimicrobial, antiviral, anti-inflammatory, and COX-2 inhibitory activities. semanticscholar.orgnih.gov Systematic screening and mechanistic studies are needed to determine if this compound derivatives share these properties and to identify their specific bacterial, viral, or inflammatory targets.

Table 2: Known Biological Activities of Related Thienopyran and Pyran Scaffolds

Scaffold Biological Activity Potential Molecular Target(s) Reference(s)
4H-Pyran Cytotoxic (Anticancer) Cyclin-Dependent Kinase 2 (CDK2) nih.gov
Thienopyranone Cytotoxic (Anticancer) Phosphoinositide 3-kinase (PI3K) nih.gov
4H-Pyran Antimicrobial (Anti-mycobacterial) Not specified nih.gov
4H-Pyran Anti-inflammatory, Antioxidant COX-2, Free radical scavenging semanticscholar.orgnih.gov

Sustainable Manufacturing and Scalability of this compound Derivatives

For any promising material to achieve widespread application, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research must address these critical translational aspects for this compound.

Green Chemistry Principles: The adoption of green chemistry principles is paramount. This includes the use of non-toxic, renewable solvents like water, minimizing purification steps, and designing reactions where the catalyst and medium can be recycled. nih.gov The demonstrated on-water synthesis of related thienopyrans, which avoids chromatographic purification and allows for medium reuse, serves as an excellent model for future development. nih.gov

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can significantly improve safety, consistency, and throughput, which are essential for industrial-scale production. Flow reactors offer precise control over reaction parameters, leading to higher yields and purities.

Direct (Hetero)arylation Polymerization (DHAP): For polymeric derivatives used in organic electronics, DHAP offers a more environmentally friendly alternative to traditional cross-coupling reactions like Stille or Suzuki polymerization. DHAP reduces the number of synthetic steps by avoiding the preparation of organometallic intermediates, thereby minimizing toxic metal waste. This approach has been successfully used for TPD-based polymers and holds great promise for the large-scale synthesis of polymers based on this compound. rsc.org

Q & A

Q. What are the primary applications of 4H-Thieno[3,4-c]pyran-4,6(7H)-dione derivatives in materials science?

Thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives are widely used as electron-deficient building blocks in organic electronics. Key applications include:

  • Polymer Solar Cells (PSCs): TPD-based polymers optimize energy level alignment with fused-ring electron acceptors, achieving power conversion efficiencies up to 5.5% in early studies . Recent designs, such as PBDT-TPD copolymers, enhance open-circuit voltage (VOC) and charge transport .
  • Organic Field-Effect Transistors (OFETs): TPD-containing copolymers exhibit high hole mobility (e.g., 0.3–1.2 cm²·V⁻¹·s⁻¹) due to planar backbone structures and strong π-π stacking .
  • n-Type Organic Electrochemical Transistors (OECTs): Copolymerization with other electron-deficient units (e.g., diketopyrrolopyrrole) improves electrochemical stability and charge-carrier density .

Q. What synthetic strategies are commonly employed to prepare TPD-based polymers?

TPD polymers are synthesized via:

  • Direct Arylation Polymerization (DArP): A solvent- and atom-efficient method using palladium catalysts (e.g., Pd(OAc)2/P(2-MeOPh)3) to couple TPD monomers with donor units (e.g., benzodithiophene) .
  • Stille or Suzuki Coupling: Traditional cross-coupling reactions for controlled molecular weight and regioregularity .
  • Post-Functionalization: Introduction of solubilizing side chains (e.g., 2-ethylhexyl) to enhance processability .

Example Synthesis Workflow:

StepMethodKey ParametersReference
Monomer PreparationBromination of TPD coreNBS in DMF, 0°C
PolymerizationDArPPd(OAc)2, DMAc, 110°C
PurificationSoxhlet extractionSequential solvents (MeOH, hexane, chloroform)

Q. How is the electronic structure of TPD characterized experimentally?

  • UV-Vis Spectroscopy: Measures π-π* transitions and charge-transfer bands. For example, TPD polymers show absorption maxima (λmax) at 450–650 nm .
  • Cyclic Voltammetry (CV): Determines HOMO/LUMO levels. TPD typically has a LUMO of −3.6 to −3.8 eV, ideal for electron acceptance .
  • DFT Calculations: Predicts frontier molecular orbitals and charge-density distribution. Natural bond orbital (NBO) analysis identifies critical electronic transitions .

Advanced Research Questions

Q. How do solvent effects influence the photophysical properties of TPD derivatives, and what methodological approaches are used to analyze these effects?

Solvent polarity significantly impacts absorption/emission spectra due to solvatochromism. For example:

  • Absorption Shifts: FTPF (a TPD derivative) shows λmax at 425 nm in hexane vs. 445 nm in DMF due to dipole-dipole interactions .
  • Emission Quenching: Polar solvents (e.g., THF) reduce fluorescence intensity by stabilizing charge-transfer states .

Methodological Approaches:

  • Solvatochromic Analysis: Correlate λmax with solvent polarity parameters (e.g., Reichardt’s ET(30)).
  • Time-Resolved Photoluminescence: Quantifies excited-state lifetimes in different solvents.
  • DFT-Solvent Models: Incorporate polarizable continuum models (PCM) to simulate solvent effects .

Table 1: Solvent-Dependent Photophysical Properties of FTPF

Solventλabs (nm)λem (nm)Stokes Shift (nm)
Hexane42552095
THF435550115
DMF445570125

Q. What strategies are employed to resolve contradictions in charge transport data for TPD-based organic semiconductors?

Discrepancies in mobility measurements often arise from:

  • Morphological Variations: Differences in film crystallinity or π-π stacking due to processing conditions (e.g., solvent annealing).
  • Side-Chain Engineering: Bulky substituents (e.g., 2-ethylhexyl) reduce aggregation but may hinder charge transport .

Resolution Strategies:

  • GIWAXS Analysis: Correlates molecular packing with mobility (e.g., edge-on vs. face-on orientation) .
  • Temperature-Dependent Mobility Studies: Identifies hopping vs. band-like transport mechanisms .
  • Device Optimization: Adjust donor/acceptor ratios or use additive processing (e.g., 1,8-diiodooctane) .

Q. How can DFT calculations be optimized to predict the photovoltaic performance of TPD-containing copolymers?

Key steps include:

  • Geometry Optimization: Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets to model ground-state structures .
  • Excited-State Analysis: Time-dependent DFT (TD-DFT) calculates vertical excitations and oscillator strengths .
  • NBO Analysis: Identifies critical donor-acceptor interactions (e.g., lone pair → π* transitions) .

Case Study: In PBDT-TPD polymers, DFT predicts a HOMO of −5.2 eV and LUMO of −3.6 eV, aligning well with experimental CV data (error < 0.1 eV) .

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